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Introduction
Pralurbactam (formerly FL058) is a novel, next-generation diazabicyclooctane (DBO) non-β-

lactam β-lactamase inhibitor. It is being developed to be co-administered with β-lactam

antibiotics, primarily carbapenems like meropenem, to combat infections caused by multidrug-

resistant Gram-negative bacteria. This technical guide provides a comprehensive overview of

the preclinical studies on the efficacy and safety of Pralurbactam, offering valuable insights for

researchers, scientists, and professionals involved in the drug development process.

Pralurbactam, in combination with a partner β-lactam, is designed to address the growing

threat of resistance mediated by Ambler class A, C, and D β-lactamases[1].

Efficacy Data
The preclinical efficacy of Pralurbactam has been evaluated through a series of in vitro and in

vivo studies, primarily in combination with meropenem. These studies demonstrate its potential

to restore the activity of meropenem against carbapenem-resistant Enterobacterales (CRE).

In Vitro Efficacy
Pralurbactam, in combination with meropenem, has shown significant in vitro activity against

key carbapenemase-producing Enterobacterales. The addition of Pralurbactam leads to a
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notable reduction in the Minimum Inhibitory Concentrations (MICs) of meropenem against

these resistant strains.

Table 1: In Vitro Activity of Meropenem in Combination with Pralurbactam against

Carbapenem-Resistant Enterobacterales

Bacterial Species
Resistance
Mechanism

Meropenem MIC
(µg/mL)

Meropenem +
Pralurbactam (4
µg/mL) MIC (µg/mL)

Escherichia coli NDM-producing Not specified MIC₉₀: 0.5

Klebsiella

pneumoniae
NDM-producing Not specified MIC₅₀: 0.25, MIC₉₀: 4

Pseudomonas

aeruginosa
Not specified No data available No data available

Acinetobacter

baumannii
Not specified No data available No data available

Note: Data derived from an in vitro susceptibility study mentioned in a larger preclinical

publication. The specific range of meropenem-only MICs for these isolates was not provided in

the available search results.[1]

An unpublished in vitro susceptibility study demonstrated that Pralurbactam alone has some

inhibitory effects on Escherichia coli. When combined with meropenem at a fixed concentration

of 4 µg/mL, it significantly lowered the MIC₉₀ for NDM-producing E. coli to 0.5 mg/L. For NDM-

producing K. pneumoniae, the combination therapy resulted in MIC₅₀ and MIC₉₀ values of 0.25

and 4 mg/L, respectively[1].

In Vivo Efficacy
The in vivo efficacy of the Pralurbactam/meropenem combination has been assessed in a

neutropenic murine thigh infection model. This model is a standard in preclinical antibiotic

development to evaluate the bactericidal activity of new agents in a setting that mimics an

immunocompromised state.
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In this model, the combination of Pralurbactam and meropenem demonstrated a significant

reduction in bacterial burden compared to meropenem alone against carbapenemase-

producing K. pneumoniae and E. coli. The key pharmacokinetic/pharmacodynamic (PK/PD)

index that best correlated with the efficacy of Pralurbactam was the percentage of the dosing

interval during which the free drug concentration remains above a certain threshold (%fT > CT)

[1].

Table 2: In Vivo Efficacy of Pralurbactam/Meropenem in a Neutropenic Murine Thigh Infection

Model

Bacterial Species
PK/PD Index for
Pralurbactam

Target for
Bacteriostatic
Effect

Target for 1-log₁₀
Bacterial
Reduction

Klebsiella

pneumoniae
%fT > 1 mg/L 38.4% 63.6%

Escherichia coli %fT > 1 mg/L 1.8% 40.1%

Note: These data are based on a study where the dose of meropenem was fixed.[1]

The study concluded that a %fT > 1 mg/L of 38.4% for Pralurbactam was required for a

bacteriostatic effect against K. pneumoniae, while a target of 63.6% was needed for a 1-log₁₀

reduction in bacterial load[1]. For E. coli, the required exposures were lower[1]. These findings

are crucial for informing the optimal dosing regimens in future clinical trials.

Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings.

The following sections outline the key experimental protocols used in the evaluation of

Pralurbactam.

In Vitro Susceptibility Testing (MIC Determination)
While a specific, detailed protocol for Pralurbactam MIC determination was not available in the

searched literature, the standard broth microdilution method as recommended by the Clinical

and Laboratory Standards Institute (CLSI) is the generally accepted procedure.
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General Broth Microdilution Protocol:

Bacterial Isolate Preparation: Bacterial isolates are cultured on appropriate agar plates, and

colonies are used to prepare a standardized inoculum suspension equivalent to a 0.5

McFarland standard.

Drug Preparation: Stock solutions of meropenem and Pralurbactam are prepared. Serial

twofold dilutions of meropenem are made in cation-adjusted Mueller-Hinton broth (CAMHB).

For combination testing, a fixed concentration of Pralurbactam (e.g., 4 µg/mL) is added to

each well containing the serially diluted meropenem.

Inoculation: The standardized bacterial suspension is further diluted and added to each well

of a microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ colony-forming

units (CFU)/mL.

Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.

MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent

that completely inhibits visible bacterial growth.

Time-Kill Assays
Detailed time-kill assay protocols specific to Pralurbactam were not found in the search

results. However, a general methodology for time-kill assays is described below.

General Time-Kill Assay Protocol:

Inoculum Preparation: A standardized bacterial suspension is prepared in a logarithmic

growth phase.

Drug Exposure: The bacterial suspension is added to flasks containing CAMHB with the

antimicrobial agents at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC) of

meropenem alone and in combination with a fixed concentration of Pralurbactam. A growth

control without any antibiotic is also included.

Sampling: Aliquots are removed from each flask at predetermined time points (e.g., 0, 2, 4,

6, 8, and 24 hours).
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Bacterial Viability Counting: The samples are serially diluted and plated on appropriate agar

plates to determine the number of viable bacteria (CFU/mL).

Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each antimicrobial

concentration. Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL between the

combination and its most active single agent at 24 hours, while bactericidal activity is defined

as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

In Vivo Neutropenic Murine Thigh Infection Model
The protocol for the neutropenic murine thigh infection model used in the preclinical evaluation

of Pralurbactam/meropenem is as follows[1]:

Animal Model: Female ICR mice are used for the study.

Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of

cyclophosphamide. This is typically administered on days -4 and -1 relative to the day of

infection.

Infection: A bacterial suspension of the test organism (e.g., K. pneumoniae or E. coli) is

injected into the thigh muscles of the mice.

Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated.

Pralurbactam and meropenem are administered via intraperitoneal or subcutaneous

injection at various dosing regimens.

Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized, and the

thigh muscles are excised, homogenized, and serially diluted for bacterial enumeration

(CFU/thigh).

Data Analysis: The change in log₁₀ CFU/thigh is calculated relative to the bacterial count at

the start of treatment.

Safety and Toxicology
Comprehensive preclinical safety and toxicology data for Pralurbactam are not extensively

available in the public domain. However, a completed Phase I clinical trial has indicated that
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Pralurbactam exhibits good safety, tolerance, and pharmacokinetic profiles in humans[1].

Standard preclinical safety evaluations for a new drug would typically include:

Safety Pharmacology: Studies to assess the effects on vital functions, including the

cardiovascular, respiratory, and central nervous systems.

General Toxicology: Single-dose and repeat-dose toxicity studies in at least two animal

species (one rodent, one non-rodent) to identify potential target organs of toxicity and to

determine the no-observed-adverse-effect level (NOAEL).

Genotoxicity: A battery of tests to assess the potential for the drug to cause genetic

mutations or chromosomal damage.

Reproductive and Developmental Toxicology: Studies to evaluate the potential effects on

fertility, embryonic and fetal development, and pre- and postnatal development.

Carcinogenicity: Long-term studies in animals to assess the carcinogenic potential, typically

required for drugs intended for chronic use.

Without specific published data on these studies for Pralurbactam, a definitive preclinical

safety profile cannot be constructed.

Mechanism of Action and Signaling Pathways
Pralurbactam is a diazabicyclooctane (DBO) β-lactamase inhibitor. Its mechanism of action is

based on the covalent, and often reversible, acylation of the active site serine of β-lactamase

enzymes. This prevents the hydrolysis of the partner β-lactam antibiotic, allowing it to reach its

target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect. Pralurbactam is

reported to be active against Ambler class A, C, and D β-lactamases[1].

The general signaling pathway for β-lactamase inhibition by a DBO inhibitor can be visualized

as follows:

β-Lactam Antibiotic
(e.g., Meropenem)

Penicillin-Binding
Proteins (PBPs)

Binds to & InhibitsPralurbactam
(DBO Inhibitor)

β-Lactamase Enzyme
(Class A, C, D)

Forms Covalent Adduct
& Inhibits Hydrolyzes & Inactivates Bacterial Cell Wall

Synthesis
Required for

Cell Lysis
Inhibition leads to
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Click to download full resolution via product page

Caption: Mechanism of action of Pralurbactam in combination with a β-lactam antibiotic.

The following diagram illustrates the general experimental workflow for preclinical evaluation of

a new β-lactamase inhibitor combination:
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Caption: General experimental workflow for preclinical evaluation of a new β-lactamase

inhibitor.
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Conclusion
The available preclinical data suggest that Pralurbactam is a promising β-lactamase inhibitor

with the potential to restore the activity of meropenem against carbapenem-resistant

Enterobacterales harboring class A, C, and D β-lactamases. The in vivo efficacy demonstrated

in the murine thigh infection model, coupled with a favorable safety profile observed in an early

clinical trial, supports its continued development. However, a more comprehensive

understanding of its in vitro spectrum of activity against a wider range of resistant pathogens

and detailed public data on its preclinical safety and toxicology profile are needed to fully

delineate its therapeutic potential. This technical guide summarizes the core preclinical findings

to date and provides a framework for further research and development in this critical area of

infectious disease therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12395831?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12395831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

